molecular formula C5H7NO2 B3380182 3-Hydroxyoxolane-3-carbonitrile CAS No. 183162-37-0

3-Hydroxyoxolane-3-carbonitrile

Cat. No.: B3380182
CAS No.: 183162-37-0
M. Wt: 113.11 g/mol
InChI Key: ZWPMBJQNZNDJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyoxolane-3-carbonitrile is an organic compound with the molecular formula C₅H₇NO₂ and a molecular weight of 113.11 g/mol It is a derivative of oxolane, featuring a hydroxyl group and a nitrile group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyoxolane-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of oxirane with hydrogen cyanide in the presence of a catalyst to form the corresponding cyanohydrin, which is then subjected to hydrolysis to yield this compound. The reaction conditions typically include moderate temperatures and the use of a suitable solvent such as ethanol or water.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyoxolane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of oxolane-3-one-3-carbonitrile.

    Reduction: The nitrile group can be reduced to an amine group, yielding 3-Hydroxyoxolane-3-amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxolane-3-one-3-carbonitrile

    Reduction: 3-Hydroxyoxolane-3-amine

    Substitution: Various substituted oxolane derivatives depending on the substituent introduced.

Scientific Research Applications

3-Hydroxyoxolane-3-carbonitrile has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hydroxyoxolane-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyoxolane-3-amine: Similar structure but with an amine group instead of a nitrile group.

    Oxolane-3-one-3-carbonitrile: Similar structure but with a carbonyl group instead of a hydroxyl group.

Properties

IUPAC Name

3-hydroxyoxolane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c6-3-5(7)1-2-8-4-5/h7H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPMBJQNZNDJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183162-37-0
Record name 3-hydroxyoxolane-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxyoxolane-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Hydroxyoxolane-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Hydroxyoxolane-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-Hydroxyoxolane-3-carbonitrile
Reactant of Route 5
3-Hydroxyoxolane-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Hydroxyoxolane-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.